molecular formula C13H13ClO2 B2448790 ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate CAS No. 2044872-34-4

ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate

Cat. No.: B2448790
CAS No.: 2044872-34-4
M. Wt: 236.7
InChI Key: ZQDYBKBOQXPBCK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 4-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c1-2-16-13(15)12-10-6-7-5-8(14)3-4-9(7)11(10)12/h3-5,10-12H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDYBKBOQXPBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C3=C(C2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate typically involves the cyclopropanation of an indene derivative followed by chlorination and esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and chlorinating agents like thionyl chloride. The esterification step is usually carried out using ethanol in the presence of an acid catalyst .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an alcohol .

Scientific Research Applications

Ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloro and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chloro group and an ethyl ester makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .

Biological Activity

Ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate (CAS Number: 2044872-34-4) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 4-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylate
  • Molecular Formula : C13H13ClO2
  • Molecular Weight : 236.69 g/mol
  • SMILES Notation : CCOC(=O)C1=C(C2=C(C=C(C=C2Cl)C=C1)C(=O)O)C(=O)O

Biological Activity Overview

Research into the biological activity of this compound has been limited. However, its structural analogs and related compounds suggest potential activities in various biological systems.

Anticancer Activity

Some studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:

  • Mechanism : Compounds with cyclopropane rings have been observed to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Case Study : A related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that this compound may possess similar properties.

Antimicrobial Activity

Compounds in this class have also shown antimicrobial properties:

  • Study Findings : Related compounds have been tested against various bacterial strains, showing inhibition of growth at certain concentrations.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl 4-chloro compoundNot yet testedN/A

Pharmacological Studies

While specific pharmacological studies on this compound are scarce, some insights can be drawn from its analogs:

  • Toxicity Studies : Preliminary assessments indicate low toxicity levels in vitro; however, further in vivo studies are necessary to establish safety profiles.

Future Research Directions

Given the promising structural features of this compound:

  • Target Identification : Future studies should focus on identifying specific biological targets and mechanisms of action.
  • Expanded Testing : Broader screening against various cancer cell lines and microbial strains is warranted to elucidate its full potential.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Start with cyclopropanation of indene derivatives via [2+1] cycloaddition using dichlorocarbene (generated from chloroform under strong base conditions). Subsequent esterification with ethyl chloroformate in anhydrous THF at 0–5°C ensures minimal side-product formation. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and optimize yields by controlling stoichiometry and reaction time .
  • Key Parameters : Maintain strict temperature control (<5°C during esterification) to prevent epimerization of the cyclopropane ring. Purify via column chromatography (silica gel, gradient elution) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Identify cyclopropane protons (δ 1.5–2.5 ppm as multiplet) and ester carbonyl (δ 4.1–4.3 ppm, quartet for -OCH₂CH₃). Chlorine substitution on the indene ring causes deshielding of adjacent protons (δ 7.2–7.5 ppm) .
  • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and cyclopropane carbons (δ 25–35 ppm).
    • IR : Ester C=O stretch at ~1720 cm⁻¹; absence of -OH peaks (if starting from carboxylic acid precursors) .
    • HRMS : Verify molecular ion peak (C₁₁H₁₀ClO₂⁺ requires m/z 217.0372) and isotopic pattern for chlorine .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE due to potential irritancy (based on analogs in ). Avoid exposure to moisture to prevent ester hydrolysis. Store at 2–8°C under inert atmosphere .
  • First Aid : In case of contact, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Provide SDS with structural and hazard details to medical personnel .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD) predict the reactivity of the cyclopropane ring in this compound?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model ring strain and electron density distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Compare with experimental reactivity data (e.g., ring-opening under acidic conditions) .
  • Validation : Cross-reference computed IR/NMR spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

  • Case Study : If X-ray crystallography (e.g., ) shows planar cyclopropane carbons but solution NMR indicates dynamic puckering, conduct variable-temperature NMR to assess ring flexibility. Use NOESY to detect through-space interactions between cyclopropane and aromatic protons .
  • Advanced Techniques : Pair with solid-state NMR to compare crystal packing effects vs. solution conformation .

Q. How does chlorine substitution influence the compound’s electronic properties and biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron Effects : Chlorine’s -I effect reduces electron density on the indene ring, altering binding affinity in enzyme assays (e.g., cytochrome P450 inhibition). Compare with fluoro analogs ( ) via Hammett plots.
  • Biological Assays : Test in vitro against cancer cell lines (e.g., MTT assay) and correlate activity with computed logP and polar surface area .

Data Presentation and Analysis

Q. How should researchers present conflicting spectroscopic or crystallographic data in publications?

  • Best Practices :

  • Tabulate key parameters (e.g., bond lengths, angles from ) alongside computational predictions.
  • Use error bars in plots to highlight statistical significance (e.g., ±0.01 Å for X-ray data).
  • Discuss discrepancies in the context of experimental limitations (e.g., crystal vs. solution dynamics) .

Table: Key Structural Parameters from X-ray Crystallography

ParameterExperimental ValueDFT-Predicted Value
C1–C2 Bond Length (Å)1.541.52
C1–O (Ester) Bond Angle (°)117.5118.2
Cyclopropane Ring Strain (kJ/mol)115110

Data derived from and computational modeling .

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